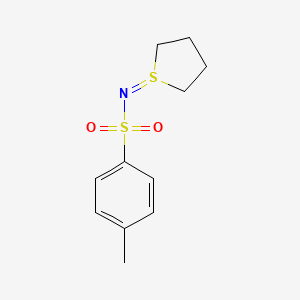
4-methyl-N-(thiolan-1-ylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(thiolan-1-ylidene)benzenesulfonamide is a chemical compound with the molecular formula C10H11NO2S2 It is a derivative of benzenesulfonamide, characterized by the presence of a thiolane ring and a methyl group attached to the benzene ring
Méthodes De Préparation
The synthesis of 4-methyl-N-(thiolan-1-ylidene)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with thiolane-1-amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
4-methyl-N-(thiolan-1-ylidene)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-methyl-N-(thiolan-1-ylidene)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential antimicrobial and anticancer properties. It has shown inhibitory effects against certain bacterial strains and cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and bacterial infections.
Mécanisme D'action
The mechanism of action of 4-methyl-N-(thiolan-1-ylidene)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the function of essential enzymes in bacterial cells, leading to cell death. For its anticancer activity, it may interfere with cellular processes such as DNA replication and repair, inducing apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
4-methyl-N-(thiolan-1-ylidene)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-methylbenzenesulfonamide: Lacks the thiolane ring, making it less complex and potentially less active in certain applications.
N-(thiolan-1-ylidene)benzenesulfonamide: Similar structure but without the methyl group, which may affect its reactivity and biological activity.
This compound: Unique due to the presence of both the methyl group and the thiolane ring, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
13553-70-3 |
|---|---|
Formule moléculaire |
C11H15NO2S2 |
Poids moléculaire |
257.4 g/mol |
Nom IUPAC |
4-methyl-N-(thiolan-1-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C11H15NO2S2/c1-10-4-6-11(7-5-10)16(13,14)12-15-8-2-3-9-15/h4-7H,2-3,8-9H2,1H3 |
Clé InChI |
QXKOLEOFMOTPMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=S2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


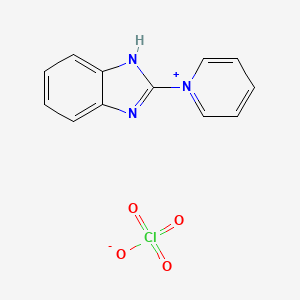
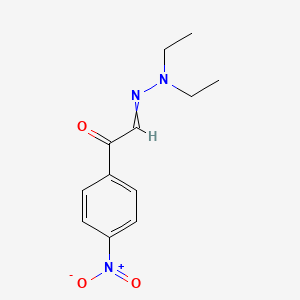
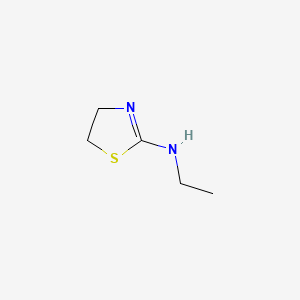
![1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine](/img/structure/B14706059.png)
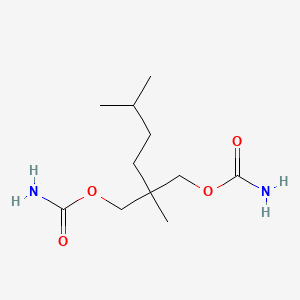
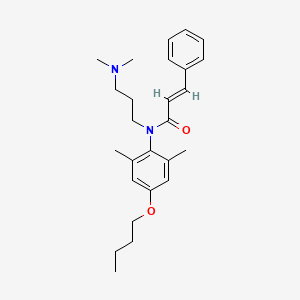
phosphanium](/img/structure/B14706069.png)
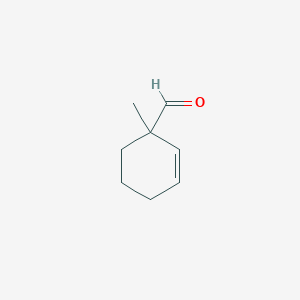
![2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane](/img/structure/B14706076.png)
![3-{[(2-Bromoethoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate](/img/structure/B14706077.png)
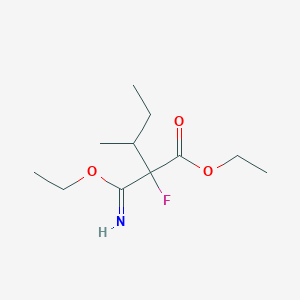
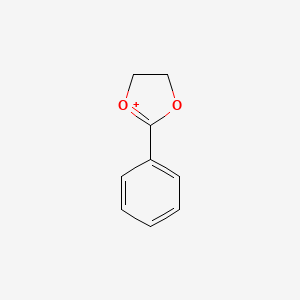
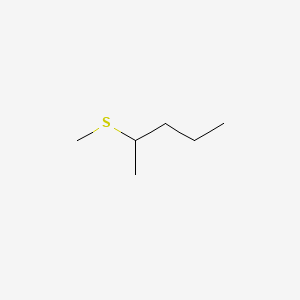
![1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14706121.png)
